molecular formula C7H16O B12685593 2-Methyl-3-hexanol, (3S)- CAS No. 61184-92-7

2-Methyl-3-hexanol, (3S)-

Cat. No.: B12685593
CAS No.: 61184-92-7
M. Wt: 116.20 g/mol
InChI Key: RGRUUTLDBCWYBL-ZETCQYMHSA-N
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Description

2-Methyl-3-hexanol, (3S)- is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is also known by other names such as 1-Isopropyl-1-butanol and 5-Methyl-4-hexanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-hexanol, (3S)- can be synthesized through various methods. One common approach involves the reduction of 2-Methyl-3-hexanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-hexanol, (3S)- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-hexanol, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-hexanol, (3S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-hexanol, (3S)- involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-hexanol, (3S)- is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its enantiomers and structural isomers .

Properties

CAS No.

61184-92-7

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(3S)-2-methylhexan-3-ol

InChI

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

RGRUUTLDBCWYBL-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](C(C)C)O

Canonical SMILES

CCCC(C(C)C)O

Origin of Product

United States

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